molecular formula C10H13FN2OS B14579417 Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)- CAS No. 61290-32-2

Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)-

Cat. No.: B14579417
CAS No.: 61290-32-2
M. Wt: 228.29 g/mol
InChI Key: YEGRMQZXCUZNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- is an organosulfur compound with the molecular formula C10H13FN2OS It is a derivative of thiourea, where the hydrogen atoms are substituted with a 4-fluorophenylmethyl group and a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- typically involves the reaction of 4-fluorobenzylamine with thiourea in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s fluorophenyl group enhances its binding affinity to certain biological targets, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-[(4-fluorophenyl)methyl]-N’-2-propenyl-
  • N-(4-bromophenyl)thiourea
  • N-Ethylthiourea
  • N,N’-Diphenylthiourea

Uniqueness

Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- is unique due to the presence of both a fluorophenyl group and a hydroxyethyl group. This combination enhances its chemical reactivity and biological activity compared to other thiourea derivatives. The fluorophenyl group increases its lipophilicity, improving its ability to interact with hydrophobic biological targets.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxyethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2OS/c11-9-3-1-8(2-4-9)7-13-10(15)12-5-6-14/h1-4,14H,5-7H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGRMQZXCUZNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431853
Record name Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61290-32-2
Record name Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.